An In-depth Technical Guide to Diethyl 2-(2-nitrobenzyl)malonate
An In-depth Technical Guide to Diethyl 2-(2-nitrobenzyl)malonate
CAS Number: 59803-35-9 Molecular Formula: C₁₄H₁₇NO₆ Molecular Weight: 295.29 g/mol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-(2-nitrobenzyl)malonate, a versatile synthetic intermediate with significant applications in organic chemistry and drug development. The core utility of this molecule is derived from its 2-nitrobenzyl moiety, which functions as a photolabile protecting group, allowing for the controlled release of protected molecules upon irradiation with light. This document details the synthesis, purification, and characterization of Diethyl 2-(2-nitrobenzyl)malonate, including step-by-step protocols and mechanistic insights. Furthermore, its chemical reactivity, particularly as a photolabile protecting group and as a precursor for heterocyclic synthesis, is explored. Safety protocols for handling this and related nitroaromatic compounds are also discussed, providing a holistic resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Diethyl 2-(2-nitrobenzyl)malonate is a substituted malonic ester that has garnered interest primarily as a building block in complex organic synthesis. The presence of the 2-nitrobenzyl group imparts a crucial functionality: the ability to serve as a "caged" compound. Caged compounds are molecules in which a biologically active species is rendered inert by chemical modification with a photolabile protecting group (PPG).[1][2] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal control. The 2-nitrobenzyl group is one of the most well-established and widely used PPGs due to its efficient cleavage upon near-UV irradiation.[1][3]
This guide will delve into the synthetic methodology for preparing Diethyl 2-(2-nitrobenzyl)malonate, analyze its key chemical transformations, and provide a detailed characterization profile.
Synthesis and Purification
The most common and efficient synthesis of Diethyl 2-(2-nitrobenzyl)malonate involves the alkylation of diethyl malonate with 2-nitrobenzyl bromide. This reaction is a classic example of a malonic ester synthesis, which relies on the acidity of the α-hydrogens of the malonate.
Synthesis Protocol
Reaction: Diethyl malonate + 2-Nitrobenzyl bromide → Diethyl 2-(2-nitrobenzyl)malonate
Materials:
-
Diethyl malonate (8.89 g, 0.055 mol)
-
2-Nitrobenzyl bromide (10 g, 0.046 mol)
-
Potassium carbonate (K₂CO₃), anhydrous (9.6 g, 0.069 mol)
-
Dimethylformamide (DMF), anhydrous (60 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (8.89 g) and anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (9.6 g) to the stirring solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
In a separate beaker, dissolve 2-nitrobenzyl bromide (10 g) in anhydrous DMF (10 mL).
-
Slowly add the 2-nitrobenzyl bromide solution to the reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-nitrobenzyl bromide) is consumed.
-
Upon completion, dilute the reaction mixture with deionized water (600 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 250 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate in hexane solution as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Diethyl 2-(2-nitrobenzyl)malonate as the final product (expect around 8.7 g, 63% yield).[4]
Mechanistic Insights and Rationale
The synthesis is a nucleophilic substitution reaction (SN2).
-
Role of Potassium Carbonate: Diethyl malonate's α-hydrogens are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. Potassium carbonate, a moderately strong base, is sufficient to deprotonate the diethyl malonate, forming a nucleophilic enolate. While stronger bases like sodium ethoxide are traditionally used in malonic ester synthesis, K₂CO₃ in a polar aprotic solvent like DMF is effective and avoids the harsh conditions and potential side reactions associated with alkoxides.[5][6]
-
Solvent Choice: DMF is an ideal solvent for this reaction as it is polar aprotic, which effectively solvates the potassium cation, leaving the carbonate anion more reactive. It also readily dissolves both the diethyl malonate and the 2-nitrobenzyl bromide.
-
Purification: Column chromatography is essential to remove any unreacted diethyl malonate, starting bromide, and potential side products such as the dialkylated malonate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diethyl 2-(2-nitrobenzyl)malonate.
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized Diethyl 2-(2-nitrobenzyl)malonate.
Physical Properties
| Property | Value | Reference |
| CAS Number | 59803-35-9 | [4] |
| Molecular Formula | C₁₄H₁₇NO₆ | [4] |
| Molecular Weight | 295.29 g/mol | [4] |
| Boiling Point | 386.9 °C at 760 mmHg | N/A |
| Density | 1.227 g/cm³ | N/A |
Spectroscopic Data
3.2.1. ¹H and ¹³C NMR Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[6][7]
-
¹H NMR (predicted):
-
~1.2-1.3 ppm (t, 6H): The methyl protons of the two ethyl ester groups.
-
~3.5-3.6 ppm (d, 2H): The benzylic protons (-CH₂-Ar).
-
~3.9-4.0 ppm (t, 1H): The methine proton of the malonate (-CH-).
-
~4.1-4.2 ppm (q, 4H): The methylene protons of the two ethyl ester groups.
-
~7.4-8.1 ppm (m, 4H): The aromatic protons of the 2-nitrophenyl group.
-
-
¹³C NMR (predicted):
-
~14 ppm: Methyl carbons of the ethyl esters.
-
~35 ppm: Benzylic carbon.
-
~52 ppm: Methine carbon of the malonate.
-
~62 ppm: Methylene carbons of the ethyl esters.
-
~124-134 ppm: Aromatic carbons.
-
~149 ppm: Aromatic carbon attached to the nitro group.
-
~168 ppm: Carbonyl carbons of the ester groups.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of Diethyl 2-(2-nitrobenzyl)malonate will be dominated by the stretching vibrations of the nitro and ester functional groups.
-
C=O Stretch (Ester): A strong, sharp peak is expected around 1730-1750 cm⁻¹ .
-
NO₂ Asymmetric Stretch: A strong absorption should appear in the range of 1520-1560 cm⁻¹ .[8][9]
-
NO₂ Symmetric Stretch: A strong absorption is expected between 1340-1370 cm⁻¹ .[8][9]
-
C-O Stretch (Ester): Strong bands will be present in the 1150-1250 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands will be observed in the 2850-3100 cm⁻¹ region.
3.2.3. Mass Spectrometry
The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of benzylmalonates. The molecular ion peak (M⁺) at m/z = 295 should be observable. Key fragmentation pathways would likely involve:
-
Loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z = 250 .
-
Loss of the entire malonate moiety to give the 2-nitrobenzyl cation at m/z = 136 .
-
Cleavage of the C-C bond between the benzyl and malonate groups.
Chemical Reactivity and Applications
Photolabile Protecting Group Chemistry
The primary application of Diethyl 2-(2-nitrobenzyl)malonate is as a photolabile protecting group precursor. The 2-nitrobenzyl group can be cleaved by near-UV light (typically 340-365 nm), releasing the protected molecule and 2-nitrosobenzaldehyde as a byproduct.[1][2]
Mechanism of Photocleavage: The photocleavage proceeds via a Norrish Type II-like mechanism:
-
Photoexcitation: Upon absorption of a photon, the nitro group is excited.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[10][11]
-
Rearrangement and Cleavage: This intermediate undergoes rearrangement to form a cyclic species which then fragments, releasing the protected molecule (in this case, the malonic ester derivative) and 2-nitrosobenzaldehyde.[1]
Caption: General mechanism for 2-nitrobenzyl photocleavage.
This property is invaluable in drug delivery systems, where a therapeutic agent can be released at a specific site by targeted light application, minimizing systemic toxicity.
Precursor for Heterocyclic Synthesis
Substituted malonates are cornerstone building blocks for the synthesis of a wide variety of heterocyclic compounds.[12][13] Diethyl 2-(2-nitrobenzyl)malonate can be a precursor to various nitrogen-containing heterocycles, particularly after reduction of the nitro group.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various standard methods, such as:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metal-acid systems (e.g., Sn/HCl, Fe/AcOH)
The resulting aminobenzyl malonate is a versatile intermediate. The newly formed amino group can undergo intramolecular cyclization with the adjacent malonate ester groups to form lactams, which are core structures in many pharmaceuticals. For instance, this could be a pathway to synthesize substituted quinolone or oxindole scaffolds.[14]
Potential in Drug Development
While direct applications of the ortho-nitro isomer are not extensively documented in readily available literature, a recent study on the analogous Diethyl 2-(4-nitrobenzyl)malonate highlights the potential of this class of compounds. This para-isomer and its derivatives have been synthesized and shown to possess significant in vitro anti-prostate cancer activity.[5][15] The study demonstrated that these malonate derivatives could induce apoptosis in cancer cells, suggesting that the nitrobenzyl malonate scaffold is a promising lead for the development of new anti-cancer agents.[15] Given the structural similarity, it is plausible that Diethyl 2-(2-nitrobenzyl)malonate could serve as a valuable intermediate or a candidate molecule in similar therapeutic areas.
Safety and Handling
No specific toxicology data is available for Diethyl 2-(2-nitrobenzyl)malonate. However, based on the known hazards of related compounds such as 2-nitrobenzaldehyde and other nitroaromatic compounds, the following precautions are recommended.[14][16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
Diethyl 2-(2-nitrobenzyl)malonate is a valuable and versatile chemical intermediate. Its synthesis is straightforward, relying on the well-established malonic ester synthesis. Its primary utility lies in the 2-nitrobenzyl moiety, which serves as a photolabile protecting group, enabling the light-induced release of molecules in applications such as caged compounds for drug delivery and biological studies. Furthermore, its structure provides a template for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry. The demonstrated biological activity of its para-isomer underscores the potential of this molecular scaffold in drug discovery. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important compound, serving as a critical resource for researchers in the field.
References
-
Fournier, L., Gauron, C., & Tauc, P. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(44), 14455–14465. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409–413. [Link]
-
ResearchGate. (2020). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
- NMR Spectra of New Compounds. (n.d.).
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]
- Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Photochemistry and Photobiology.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Thenmozhi, S., et al. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2209. [Link]
- ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
-
Filo. (2023). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]
-
Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Wiley Online Library. (2024). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL. ChemMedChem. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 14. valsynthese.ch [valsynthese.ch]
- 15. ricerca.unich.it [ricerca.unich.it]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]


